

HPLC analysis method for tert-Butyl 6-amino-1H-indole-1-carboxylate

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Compound of Interest

Compound Name: *tert-Butyl 6-amino-1H-indole-1-carboxylate*

Cat. No.: B044024

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An HPLC method for the analysis of **tert-Butyl 6-amino-1H-indole-1-carboxylate** has been developed to ensure accurate quantification and purity assessment, critical for researchers, scientists, and professionals in drug development. This document provides a comprehensive protocol for a reliable reversed-phase HPLC (RP-HPLC) analysis.

Tert-Butyl 6-amino-1H-indole-1-carboxylate, also known as 1-Boc-6-aminoindole, is an organic intermediate widely used in the synthesis of various indole derivatives for pharmaceutical and natural product research.^[1] Its chemical formula is C₁₃H₁₆N₂O₂ with a molecular weight of 232.28.^[2] The compound typically appears as a white to yellow solid and is soluble in organic solvents such as dichloromethane.^{[1][2]} Given its indole chromophore, UV detection is a suitable and straightforward approach for HPLC analysis.

This application note details a robust RP-HPLC method using a C18 column, which is effective for separating the compound from potential impurities. The methodology, system suitability requirements, and data analysis procedures are outlined to ensure reproducible and accurate results.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental

parameters.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1100/1200 Series, Waters Alliance, or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program	10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	260 nm (or determined λ _{max})
Injection Volume	10 µL

Reagent and Sample Preparation

Reagents:

- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Trifluoroacetic Acid (TFA, HPLC Grade)
- **tert-Butyl 6-amino-1H-indole-1-carboxylate** Reference Standard
- Sample of **tert-Butyl 6-amino-1H-indole-1-carboxylate**

Mobile Phase Preparation:

- Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation (Example Concentration):

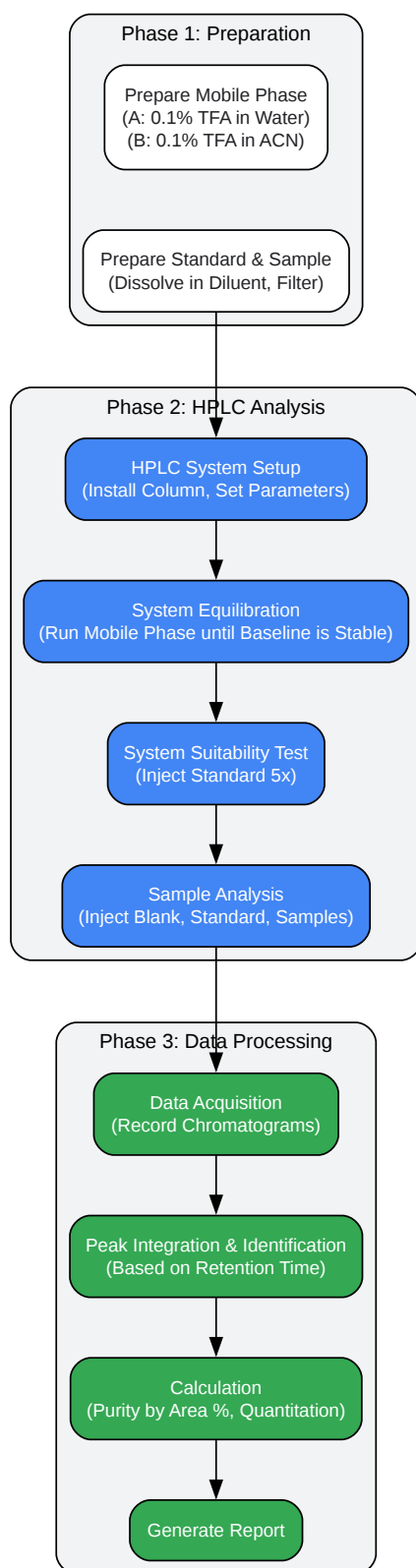
- Accurately weigh approximately 10 mg of the **tert-Butyl 6-amino-1H-indole-1-carboxylate** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.
- Further dilutions can be made from this stock solution as required for linearity and quantitation.

Sample Solution Preparation:

- Prepare the sample solution using the same procedure and diluent as the standard solution to achieve a target concentration of approximately 100 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical Procedure Workflow

The following diagram illustrates the complete workflow for the HPLC analysis.



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Caption: Workflow for HPLC analysis of **tert-Butyl 6-amino-1H-indole-1-carboxylate**.

Data Presentation and System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly before analyzing any samples. A standard solution is typically injected multiple times (n=5) to evaluate the system's performance.

Table 2: System Suitability Criteria

Parameter	Acceptance Criteria	Purpose
Retention Time (RT)	$RSD \leq 1.0\%$	Ensures precision of elution time.
Peak Area	$RSD \leq 2.0\%$	Ensures precision of the detector response.
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	Measures peak symmetry.
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency.

Results and Data Analysis

A certificate of analysis for 1-Boc-6-amino-indole showed a purity of 99.42% by HPLC, indicating the suitability of this technique for quality control.[\[2\]](#)

Table 3: Example Data for a Reference Standard

Parameter	Observed Value	Status
Retention Time (min)	8.52	-
Peak Area (RSD, n=5)	0.85%	Pass
Tailing Factor	1.1	Pass
Theoretical Plates	> 5000	Pass

Purity Calculation: The purity of the sample can be determined using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantification: For determining the exact concentration of the analyte in a sample, a calibration curve should be constructed using a series of standard solutions of known concentrations. The concentration of the sample is then interpolated from the linear regression of this curve.

Conclusion

The described reversed-phase HPLC method is demonstrated to be suitable for the routine analysis and quality control of **tert-Butyl 6-amino-1H-indole-1-carboxylate**. The method is straightforward, reproducible, and provides the necessary precision and accuracy for purity determination and quantification in a drug development setting. The use of a standard C18 column and a simple gradient elution makes this method easily transferable to most analytical laboratories.

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References

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